molecular formula C24H18ClN3O3S B14242247 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide CAS No. 477733-01-0

4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide

Cat. No.: B14242247
CAS No.: 477733-01-0
M. Wt: 463.9 g/mol
InChI Key: QTDXIOMYSSDMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide is a complex organic compound that features a sulfonylamino group attached to a chlorophenyl ring, and a naphthalen-1-ylmethylideneamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with naphthalen-1-ylmethylideneamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the naphthalen-1-ylmethylideneamino group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
  • 4-[(4-methylphenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide
  • 4-[(4-fluorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide

Uniqueness

The uniqueness of 4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the naphthalen-1-ylmethylideneamino group contributes to its potential biological activity.

Properties

CAS No.

477733-01-0

Molecular Formula

C24H18ClN3O3S

Molecular Weight

463.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide

InChI

InChI=1S/C24H18ClN3O3S/c25-20-10-14-22(15-11-20)32(30,31)28-21-12-8-18(9-13-21)24(29)27-26-16-19-6-3-5-17-4-1-2-7-23(17)19/h1-16,28H,(H,27,29)

InChI Key

QTDXIOMYSSDMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.